8-(benzylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-(benzylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with benzylthiol and 2-methoxyethyl halide under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine derivative, followed by the addition of the alkylating agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(benzylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to remove the benzylthio group.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated purine derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Scientific Research Applications
8-(benzylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its purine structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(benzylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The purine backbone allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The benzylthio and methoxyethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethanol: A hydroxyether with similar methoxyethyl functionality.
Methoxyethane: An ether with a simpler structure but similar functional groups.
Olezarsen: An antisense oligonucleotide with methoxyethyl modifications.
Uniqueness
8-(benzylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine backbone with benzylthio and methoxyethyl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-benzylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-13-12(14(21)18-15(19)22)20(8-9-23-2)16(17-13)24-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJVDKIUURHMTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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